molecular formula C13H13N3O2 B2804761 Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 148858-09-7

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate

Cat. No.: B2804761
CAS No.: 148858-09-7
M. Wt: 243.266
InChI Key: GHXYLLFEPWDPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate (CAS 148858-09-7) is a high-purity quinoxaline derivative supplied for research use only. This compound is a key intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in scientific research due to their significant and diverse biological activities . A primary area of investigation for this class of compounds is their application as potent antiviral agents. Recent scientific reviews highlight the potential of heterocyclic compounds like imidazo[1,5-a]quinoxaline derivatives against respiratory pathologies . These compounds have been evaluated for their ability to impede the activation of NF-kB through the modulation of Toll-like receptors (TLR), presenting a plausible therapeutic strategy for conditions such as COVID-19 . Furthermore, quinoxaline scaffolds are being studied as potential inhibitors for a range of respiratory viruses, including influenza and SARS coronaviruses, with computational docking studies revealing that some derivatives bind with high affinity to the protease responsible for SARS-CoV-2 replication . The planar, polyaromatic structure of quinoxaline derivatives allows for potential interaction with various biological targets, making them a versatile scaffold in drug discovery . Researchers utilize this compound under the identifier MFCD14581564. Its molecular formula is C13H13N3O2, and it has a molecular weight of 243.26 g/mol . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This chemical is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXYLLFEPWDPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of the imidazoquinoxaline core through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are commonly used for reduction.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of imidazoquinoxaline compounds exhibit significant antimicrobial properties. Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate has been investigated for its efficacy against various bacterial strains. A study demonstrated that modifications in the carboxylate group can enhance antimicrobial activity, showing promise as a lead compound for antibiotic development .

2. Anticancer Properties
The compound has shown potential in anticancer research. In vitro studies have reported that this compound induces apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable case study highlighted its effectiveness against lung cancer cells, where it inhibited cell proliferation and induced cell cycle arrest .

3. Central Nervous System Effects
this compound has been evaluated for its interaction with central benzodiazepine receptors. This interaction suggests potential applications in treating anxiety and sleep disorders. Research indicates that the compound acts as a positive allosteric modulator of these receptors, enhancing their activity without directly activating them .

Pharmacological Insights

1. Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of this compound. Variations in substituents on the quinoxaline ring have been correlated with changes in biological activity. For instance, introducing electron-withdrawing groups has been shown to enhance potency against specific targets while reducing toxicity .

2. Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methods including cyclization reactions involving readily available precursors. The development of analogs with modified functional groups has led to compounds with improved solubility and bioavailability, which are crucial for therapeutic applications .

Materials Science Applications

1. Organic Electronics
Recent studies have explored the use of this compound in organic electronics due to its semiconducting properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that incorporating this compound into device architectures can enhance charge transport efficiency .

2. Polymer Composites
In materials science, this compound has been utilized as a monomer in the synthesis of polymer composites. These composites exhibit improved mechanical properties and thermal stability compared to traditional polymers. The incorporation of this compound into polymer matrices has shown promise for applications in coatings and adhesives .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated efficacy against bacterial strainsShowed significant inhibition against multiple strains; potential lead for antibiotic development
Anticancer ResearchEvaluated effects on lung cancer cellsInduced apoptosis; inhibited proliferation; promising anticancer agent
CNS Interaction StudyAnalyzed effects on benzodiazepine receptorsPositive allosteric modulation observed; potential treatment for anxiety disorders
Organic Electronics ApplicationExplored use in OLEDsImproved charge transport efficiency noted when used in device architecture

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of enzymes such as SK2, PIM, IkB kinases, and phosphodiesterases PDE4, PDE9, and PDE10A . These interactions lead to various biological effects, including modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazo[1,5-a]quinoline Derivatives
  • Example: Ethyl 5-[benzyl(methyl)carbamoyl]imidazo[1,5-a]quinoline-3-carboxylate (7g) Structural Difference: Replaces the quinoxaline moiety with quinoline, altering the electron distribution and π-conjugation. Synthesis: Prepared via coupling reactions followed by recrystallization (mp 198–199°C) . Biological Relevance: Evaluated as ligands for therapeutic targets, with substituents like benzyl(methyl)carbamoyl enhancing binding specificity .
Triazolo[1,5-a]quinazoline Derivatives
  • Synthesis: Achieved via cyclocondensation or multi-step functionalization .
Imidazo[1,5-a]pyrimidine Derivatives
  • Example: Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate Structural Difference: Pyrimidine replaces quinoxaline, reducing the fused aromatic system size. Applications: Serves as a precursor for pharmaceutical intermediates .

Substituent Modifications

Fluorinated Derivatives
  • Example: Ethyl 5-acetyl-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate (10c) Modification: A fluorine atom at position 7 and an acetyl group at position 3. Impact: Fluorine enhances metabolic stability and bioavailability; the acetyl group may modulate steric interactions in target binding .
Bulkier Ester Groups
  • Example: 7-Chloro-5-(piperazino-carbonyl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid tert-butyl ester Modification: Tert-butyl ester replaces ethyl ester, increasing lipophilicity. Applications: Improved membrane permeability in drug design .

Physicochemical and Structural Analysis

Key Data Table :

Compound Name (CAS) Core Structure Melting Point (°C) Solubility Trends
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate (148858-09-7) Partially saturated imidazo-quinoxaline Not reported Moderate in polar solvents
tert-Butyl 5-acetyl-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate Same core with tert-butyl ester 184–185 Low aqueous solubility
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate (944709-61-9) Imidazo-pyrimidine Not reported High in DMSO

Biological Activity

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate is a heterocyclic compound with significant biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to the imidazoquinoxaline family and is characterized by a fused imidazole and quinoxaline ring system. It is notable for its diverse biological activities, particularly as an antagonist of adenosine and benzodiazepine receptors, which play critical roles in neural signaling and various physiological processes .

This compound exerts its effects through several mechanisms:

  • Receptor Interaction : It acts primarily as an antagonist at adenosine A1 receptors and benzodiazepine receptors. This antagonistic effect can modulate neurotransmitter activity, potentially influencing anxiety and seizure thresholds.
  • Biochemical Pathways : The compound may inhibit various kinases involved in phosphorylation-dependent signaling pathways. This inhibition can disrupt normal cellular processes such as cell cycle progression and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects against various cancer types:

  • Melanoma
  • T-lymphoma
  • Myeloid leukemia
  • Colon cancer

These effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through its interaction with specific molecular targets.

Anticonvulsant Properties

The compound has shown promise as an anticonvulsant agent. Its action on GABAA receptors suggests potential utility in treating epilepsy and other seizure disorders. Studies have indicated that it can modulate GABAergic signaling, which is crucial for maintaining neuronal excitability .

Anti-inflammatory Effects

Emerging research suggests that derivatives of imidazoquinoxaline compounds, including this compound, may possess anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines and reduce nitric oxide production in inflammatory models .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound TypeBiological ActivityKey Differences
Imidazo[1,2-a]quinoxalinesAnticancer, AnticonvulsantDifferent nitrogen positioning
Imidazo[1,5-a]pyrimidinesAntidepressantPyrimidine ring instead of quinoxaline
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylateAntitumorChlorine substitution at position 4

The unique structure of this compound contributes to its distinct pharmacological profile compared to these related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited tumor growth in melanoma models by inducing apoptosis via mitochondrial pathways.
  • Anticonvulsant Activity : Research indicated that the compound effectively reduced seizure frequency in animal models by enhancing GABAergic transmission.
  • Anti-inflammatory Mechanisms : In vitro studies showed that derivatives significantly reduced the production of inflammatory mediators like TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Q & A

Q. What are the key synthetic routes for Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cycloaddition of ethyl isocyanoacetate to quinoxaline derivatives under controlled conditions. A representative method involves:

  • Stepwise cooling : Reaction mixtures are cooled to -55°C under argon, followed by addition of diethyl chlorophosphate and potassium tert-butoxide to stabilize intermediates .
  • Cyclization : Subsequent reaction with isocyanoacetate at low temperatures (-55°C for 2 hours) ensures regioselectivity, yielding 42-44% after flash chromatography (n-hexane/ethyl acetate eluent) .
  • Critical factors : Strict temperature control and inert atmosphere (argon) prevent side reactions, while acetic acid quenching stabilizes the product .

Q. How is this compound purified, and what analytical methods validate its structure?

  • Purification : Flash chromatography with gradients (e.g., n-hexane:ethyl acetate 1:1) is standard. Recrystallization from ethyl acetate improves purity, as seen in tert-butyl derivatives (mp 184-185°C) .
  • Characterization :
    • ¹H NMR : Key peaks include aromatic protons (δ 7.29-8.62 ppm), ester groups (δ 4.45 ppm as a quartet), and tert-butyl signals (δ 1.63 ppm) .
    • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M + Na]⁺ at m/z 336.1) .

Q. What are the standard protocols for handling and storing this compound?

  • Storage : Stable at -20°C under inert gas (argon) to prevent ester hydrolysis or oxidation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., tert-butoxide addition) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for derivatives?

  • Case study : In ethyl 5-(dipropylcarbamoyl)-7-fluoro derivatives, unexpected splitting in ¹H NMR (δ 0.64-3.55 ppm) arises from hindered rotation of the dipropylcarbamoyl group. Variable-temperature NMR or 2D-COSY experiments clarify dynamic effects .
  • Mitigation : Compare with computational models (DFT) or X-ray crystallography for ambiguous cases .

Q. What strategies optimize regioselectivity in imidazo[1,5-a]quinoxaline synthesis?

  • Substituent effects : Electron-withdrawing groups (e.g., acetyl at position 5) direct cyclization via resonance stabilization of intermediates. For example, 5-acetyl derivatives achieve 42% yield vs. 35% for non-acetylated analogs .
  • Catalytic modulation : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) can enhance selectivity in halogenated derivatives, though evidence for this compound is limited .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Fluorine substitution : 7-Fluoro derivatives (e.g., compound 10c ) show enhanced binding to neurological targets (IC₅₀ ~0.466 µM for AChE inhibition) due to increased electronegativity and membrane permeability .
  • Comparative analysis : Halogenated analogs (Br, I) exhibit varying bioactivity; e.g., ethyl 2-iodo derivatives inhibit cholinesterase at 1.89 µM, while bromo analogs are less potent (IC₅₀ ~2.5 µM) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC. Half-life data inform drug design (e.g., tert-butyl esters are more stable than ethyl esters) .
  • Oxidative resistance : Use radical initiators (e.g., AIBN) to simulate metabolic degradation, analyzed by LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.